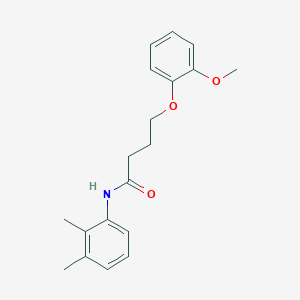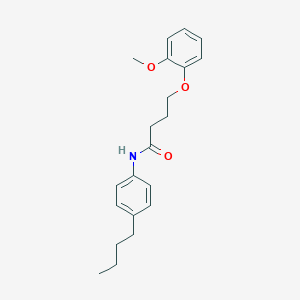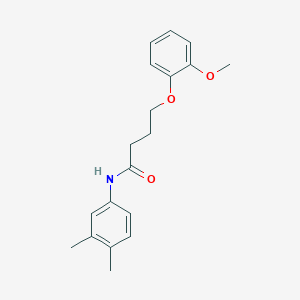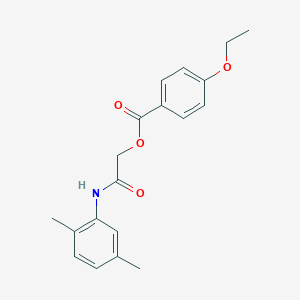![molecular formula C19H14F4N4OS B284298 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B284298.png)
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes fluorinated phenyl and pyrimidinyl groups, as well as a pyridinylmethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the pyrimidinyl and pyridinylmethyl acetamide moieties. One common synthetic route involves the use of a Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate . The reaction conditions often include the use of 2-dimethylamino pyridine (2-DMAP) as a catalyst to achieve good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Heck and Suzuki reactions , as well as boron-based reagents for borylation reactions . Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE include other fluorinated pyrimidinyl and pyridinyl derivatives. These compounds may share structural similarities but differ in their specific functional groups and overall properties.
Uniqueness
The uniqueness of this compound lies in its combination of fluorinated phenyl and pyrimidinyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14F4N4OS |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C19H14F4N4OS/c20-14-5-3-13(4-6-14)15-8-16(19(21,22)23)27-18(26-15)29-11-17(28)25-10-12-2-1-7-24-9-12/h1-9H,10-11H2,(H,25,28) |
InChI Key |
INQQEFJYXMPSDO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE](/img/structure/B284219.png)
![4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284237.png)
![4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)




![N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide](/img/structure/B284250.png)
